molecular formula C10H5BrF3N B1381167 2-Bromo-6-(trifluoromethyl)quinoline CAS No. 1101205-26-8

2-Bromo-6-(trifluoromethyl)quinoline

Cat. No.: B1381167
CAS No.: 1101205-26-8
M. Wt: 276.05 g/mol
InChI Key: ZPBAXXIIGBQDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(trifluoromethyl)quinoline is a high-value halogenated quinoline derivative designed for research and development, particularly in medicinal chemistry. The bromo substituent at the 2-position and the electron-withdrawing trifluoromethyl group at the 6-position make this compound an excellent synthetic intermediate for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Specifically, bromo- and trifluoromethyl-substituted quinolines are key precursors in the synthesis of compounds evaluated for potent antibacterial activity against sensitive and drug-resistant strains of Mycobacterium tuberculosis . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, lipophilicity, and binding affinity . This compound serves as a critical starting material for the development of novel therapeutic agents and functional materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBAXXIIGBQDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Reactions of Brominated 2-(trifluoromethyl)quinolines

Brominated 2-(trifluoromethyl)quinolines can undergo palladium-catalyzed Sonogashira reactions, leading to alkynylated quinolines.

For example, the reaction of 4,8-dibromo-2-(trifluoromethyl)quinoline with phenylacetylene, using Pd(OAc)2 as a catalyst with XPhos as a ligand, gives bis-alkynylated product in quantitative yield. Reducing the catalyst loading or switching to Pd(PPh3)4 can also achieve high yields.

Optical Properties of Alkynylated Quinoline Derivatives

Alkynylated quinolines exhibit interesting optical properties that can be tuned by varying the substitution pattern and the type of substituents. Spectroscopic data, including absorption and emission wavelengths and quantum yields, provide insights into the structure-optical property relationships of these compounds.

For instance, the position of the alkynyl group on the quinoline core significantly impacts the optical properties. An alkynyl group located at the 8-position seems to have a greater impact on the properties than one at the 3-position.

The type of substituent located at the alkyne moieties also influences the optical properties. Electron-donating groups cause a redshift in the emission spectrum, while electron-acceptor groups have a smaller impact.

Data Tables

Table 1: Optimization of the Sonogashira reaction.

Pd-catalyst (mol %) Ligand (mol %) Cu-catalyst (mol %) Yield (%)
Pd(OAc)2 (5) XPhos (10) CuI (10) 99
Pd(OAc)2 (2.5) XPhos (5) CuI (5) 99
Pd(PPh3)4 (5) CuI (10) 99
Pd(PPh3)4 (2.5) CuI (5) 99
Pd(PPh3)4 (1.75) CuI (3.5) 93
Pd(PPh3)4 (1) CuI (2) 90

aReaction conditions: Pd catalyst, ligand, Cu catalyst, phenylacetylene (3.0 equiv), dioxane, NEt3, 100 °C, 6 h.

Table 2: Spectroscopic data of 6a, 9a, 12a, 12c, and 12e in dichloromethane (10 −5 M) at 20 °C (λ ex = 380 nm).

6a 9a 12a 12c 12e
λ 1,abs (nm) 280 267 279 298 276
ε λ1 (M −1cm −1) 17200 36600 36600 53900 77600
λ 2,abs (nm) 295 282 308 318 292 a
ε λ2 (M −1cm −1) 17900 39600 42700 55400 64000
λ 3,abs (nm) 331 293 315 330 b 303
ε λ3 (M −1cm −1) 17400 43200 43600 51100 56100
λ 4,abs (nm) 337 347 377 378 335
ε λ4 (M −1cm −1) 17100 20500 17500 21100 75700
λ 5,abs (nm) 365 362 a 395 a 397 a 395
ε λ5 (M −1cm −1) 18800 17500 14300 15800 37400
λ 6,abs (nm) 416 a
ε λ6 (M −1cm −1) 32089
λ 1,em 380 (nm) 457 419 459 458 494
Φ b 0.66 0.63 0.54 0.56 0.59

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-(trifluoromethyl)quinoline serves as a crucial building block in the synthesis of biologically active molecules. Its derivatives are being investigated for various therapeutic potentials, including:

  • Anticancer Agents : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, leading to reduced cell viability and significant apoptosis.
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Material Science

The unique electronic properties of this compound make it suitable for applications in:

  • Organic Semiconductors : It is being explored for use in organic light-emitting diodes (OLEDs), where its electronic characteristics can enhance device performance.
  • Liquid Crystals : The compound's structural features allow it to be utilized in the development of advanced liquid crystal displays (LCDs).

Chemical Biology

In the realm of chemical biology, this compound is employed for:

  • Probes and Sensors : Researchers utilize this compound to design probes that detect biological molecules and study biochemical pathways.
  • Enzyme Inhibition Studies : Its ability to inhibit specific enzymes makes it valuable for understanding enzyme mechanisms and developing new inhibitors.

Agricultural Chemistry

The potential use of derivatives of this compound as agrochemicals is under investigation:

  • Herbicides and Insecticides : Research is ongoing to evaluate its efficacy as a pesticide, focusing on its ability to target specific pests while minimizing environmental impact.

Antimicrobial Activity Study

A peer-reviewed study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant zone of inhibition against Staphylococcus aureus, suggesting its potential as an alternative antimicrobial agent.

Cancer Cell Line Evaluation

Another study focused on the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, with flow cytometry analysis confirming significant apoptosis.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)quinoline and its derivatives depends on the specific biological target or application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Key Compounds for Comparison

The following compounds were selected for comparison based on substituent type, position, and functional group diversity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Properties
2-Bromo-6-(trifluoromethyl)quinoline 1101205-26-8 C₁₀H₅BrF₃N 276.05 Br (2), CF₃ (6) Chemical intermediate
6-Chloro-2-(trifluoromethyl)quinoline 49713-56-6 C₁₀H₅ClF₃N 235.60 Cl (6), CF₃ (2) Pharmaceutical intermediates
4-Bromo-6-(trifluoromethoxy)quinoline 1189105-68-7 C₁₀H₅BrF₃NO 308.05 Br (4), OCF₃ (6) Agrochemical synthesis
6-Bromo-4-chloroquinoline N/A C₉H₄BrClN 246.50 Br (6), Cl (4) Precursor in amine synthesis
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline 587885-91-4 C₁₁H₄BrF₆NO 360.05 Br (4), OCF₃ (6), CF₃ (2) High-value specialty chemical

Structural and Reactivity Differences

Substituent Effects
  • Halogen vs. Trifluoromethyl: Bromine at position 2 in the target compound enhances electrophilic substitution reactivity compared to chlorine in 6-chloro-2-(trifluoromethyl)quinoline . The -CF₃ group at position 6 is strongly electron-withdrawing, stabilizing the quinoline ring and directing further reactions to specific positions .
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in 4-Bromo-6-(trifluoromethoxy)quinoline increases polarity and metabolic stability compared to -CF₃, making it favorable for agrochemical applications .
Positional Effects
  • Antiplasmodial activity studies show that substituents at positions 6 and 7 (e.g., -CF₃ in this compound) generally retain bioactivity, while those at position 2 (e.g., Br) may reduce potency compared to 7-substituted analogs .

Biological Activity

2-Bromo-6-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. This compound has garnered attention due to its unique chemical properties imparted by the bromine and trifluoromethyl substituents, which enhance its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

  • Molecular Formula : C10H5BrF3N
  • Molecular Weight : 290.05 g/mol
  • Structure : The presence of bromine and trifluoromethyl groups significantly influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively.

Bacterial StrainMIC (µg/mL)Comparison with Standard Drugs
Staphylococcus aureus50Comparable to ampicillin
Escherichia coli100Less effective than ciprofloxacin

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown activity against various cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis.

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values : The IC50 values for these cell lines ranged from 10 to 30 µM, indicating significant cytotoxic effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as kinases and phosphatases.
  • Receptor Modulation : It acts as a ligand for certain receptors, altering their activity and influencing signaling pathways.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the efficacy of various quinoline derivatives, including this compound, against Staphylococcus aureus. The compound demonstrated a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Cancer Cell Line Evaluation : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with significant apoptosis observed through flow cytometry analysis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its substituents in determining biological activity. Variations in the position and type of halogen substituents can lead to significant changes in potency:

Compound VariationBiological Activity
4-Bromo-2-(trifluoromethyl)quinolineHigher anticancer activity
4-Chloro-2-(trifluoromethyl)quinolineReduced antibacterial effect

Q & A

Q. What are the most effective synthetic routes for 2-bromo-6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation and trifluoromethylation of quinoline precursors. For example, intermediates like ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)pyrrole derivatives can be synthesized via coupling reactions. Reaction optimization often includes adjusting stoichiometry (e.g., 1:1.2 molar ratios for bromine sources) and temperature (e.g., 80–100°C for cyclization steps). Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions improve yields . Key Data :
Reaction StepReagents/ConditionsYield (%)Reference
BrominationBr₂, DMF, 80°C50–68%
TrifluoromethylationCuI, TMSCF₃47–66%

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are standard. For example, 1H^1H NMR of intermediates like ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)pyrroles shows distinct peaks at δ 8.29 ppm (d, J=7.8HzJ = 7.8 \, \text{Hz}) for aromatic protons and δ 3.48 ppm (s) for methyl groups . Mass spectrometry (ESIMS) confirms molecular ions (e.g., m/z 291.2 for intermediates ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP ) with exact exchange terms accurately model electronic properties. For brominated quinolines, DFT calculations reveal reduced electron density at the C-Br bond (LUMO energy ~ -1.5 eV), favoring oxidative addition in Pd-catalyzed couplings. Basis sets like 6-31G* are used for geometry optimization . Key Insight : The trifluoromethyl group increases electrophilicity, enhancing Suzuki-Miyaura coupling rates with arylboronic acids .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Rigorous quality control (e.g., HPLC purity >97% ) and standardized bioassays (e.g., IC₅₀ measurements in triplicate) are critical. For example, derivatives with EC₅₀ < 1 µM in kinase inhibition assays require validation via X-ray co-crystallography to confirm binding modes .

Q. What strategies improve the regioselectivity of functionalizing this compound?

Q. How to design stability studies for this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 40–60°C for 14 days. Degradation products are analyzed via LC-MS. For example, hydrolysis at pH >10 generates 6-(trifluoromethyl)quinolin-2-ol, identified by a molecular ion at m/z 231.15 .

Q. What computational tools are recommended for analyzing non-covalent interactions in quinoline-based complexes?

  • Methodological Answer : Non-covalent interaction (NCI) plots and QTAIM (Quantum Theory of Atoms in Molecules) analyze weak interactions (e.g., C-F···H bonds). Software like Multiwfn visualizes electron density gradients, critical for studying trifluoromethyl group interactions in protein-ligand systems .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-(trifluoromethyl)quinoline
Reactant of Route 2
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